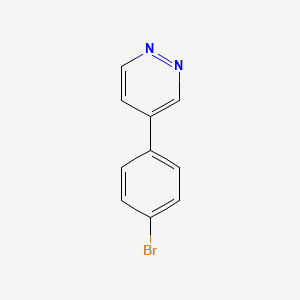

4-(4-Bromophenyl)pyridazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-6-12-13-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPKTLAIVIEBIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromophenyl Pyridazine and Its Derivatives

Direct Synthesis Approaches to the 4-(4-Bromophenyl)pyridazine Core

Direct synthesis provides an efficient route to the 4-arylpyridazine structure. One notable method involves the Boron Trifluoride (BF₃) mediated cycloaddition of 3-bromotetrazine with silyl (B83357) enol ethers. This [4+2] cycloaddition reaction is highly selective for the silyl enol ether, even in the presence of other reactive functionalities like alkenes and alkynes.

The synthesis begins with the preparation of the necessary silyl enol ether from the corresponding acetophenone. For instance, 4-bromoacetophenone is reacted with tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) and triethylamine (B128534) to yield ((1-(4-bromophenyl)vinyl)oxy)(tert-butyl)dimethylsilane. uzh.ch This intermediate then undergoes the key cycloaddition step with 3-bromotetrazine, facilitated by BF₃, to form the 3-bromo-4-(4-bromophenyl)pyridazine product. This approach is effective for a range of aromatic systems, including both electron-rich and electron-poor variants. uzh.ch

Synthesis via Pyridazinone Precursors

A common and versatile strategy for constructing the pyridazine (B1198779) ring involves the use of pyridazinone intermediates. These precursors can be synthesized through various condensation reactions.

The reaction between γ-keto acids (4-oxo-butanoic acids) and hydrazine (B178648) hydrate (B1144303) is a classical and widely used method for preparing 6-aryl-4,5-dihydropyridazin-3(2H)-ones. chula.ac.thijpsr.infonih.gov The process typically involves refluxing the aryl-oxobutanoic acid with hydrazine hydrate in a solvent such as ethanol (B145695). nih.gov For example, 4-(4-chlorophenyl)-4-oxobutanoic acid reacts with hydrazine hydrate to yield 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. chula.ac.thijpsr.info This foundational reaction can be adapted for bromophenyl derivatives by starting with the corresponding 4-(4-bromophenyl)-4-oxobutanoic acid.

The resulting dihydropyridazinone can then be dehydrogenated to form the aromatic pyridazin-3(2H)-one. This is often achieved by reacting the dihydropyridazinone with bromine in glacial acetic acid. nih.gov One-pot methodologies have also been developed, where the intermediate oxobutanoic acid is not isolated, making the process more efficient by saving time and reducing solvent use. wu.ac.th

Table 1: Synthesis of Dihydropyridazinones from Aryl-oxobutanoic Acids

| Starting Acid | Product | Reagents | Conditions | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenyl)-4-oxobutanoic acid | 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | Hydrazine hydrate | Reflux | ijpsr.info |

| 4-(4-methylphenyl)-4-oxobutanoic acid | 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one | Hydrazine hydrate | Reflux | chula.ac.th |

This table is interactive. Click on the headers to sort.

Another pathway to pyridazinones involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. nih.govmdpi.com The outcome of this reaction is highly dependent on the electronic nature of the substituents on the arylazo moiety. d-nb.info When the arylazo group is unsubstituted phenyl or contains an electron-donating group, the reaction with active methylene reagents like ethyl cyanoacetate (B8463686) or malononitrile (B47326) yields pyridazinone derivatives. d-nb.infodntb.gov.ua

Conversely, if the arylazo group possesses an electron-withdrawing substituent, such as a chloro, bromo, or nitro group, the reaction leads to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates instead of pyridazinones. d-nb.infodntb.gov.ua Therefore, this method is suitable for synthesizing phenyl- or electron-rich aryl-substituted pyridazinones, which could potentially be brominated in a subsequent step, rather than for the direct synthesis of bromophenyl-pyridazinones from bromo-substituted precursors. The reaction is often carried out in acetic anhydride (B1165640) at reflux. nih.gov

Preparation of Functionalized Bromophenyl-Pyridazine Derivatives

Building upon the core pyridazine structure, various functionalized derivatives, including fused heterocyclic systems and carbonitriles, can be prepared.

Fused pyrazolo[3,4-c]pyridazine derivatives can be synthesized from the 4,5-dihydropyridazin-3(2H)-ones described previously. This multi-step synthesis involves an initial condensation of the pyridazinone with a substituted aryl-aldehyde in the presence of a base like piperidine (B6355638) to form a 4-substituted-benzylidene-6-aryl-4,5-dihydropyridazin-3(2H)-one. chula.ac.thijpsr.infothaiscience.info

In the final step, this intermediate is reacted with hydrazine hydrate in refluxing ethanol. chula.ac.ththaiscience.info This sequence leads to the formation of the fused 3,5-disubstituted-phenyl-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine ring system. thaiscience.info Notably, this method has been successfully used to synthesize 3-(4-Bromophenyl)-5-(4-chlorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, demonstrating its utility for incorporating a bromophenyl group into these complex fused structures. thaiscience.info

Table 2: Synthesis of a Fused Pyrazolo-pyridazine Derivative

| Pyridazinone Intermediate | Aldehyde | Final Product | Reagents | Reference |

|---|

This table is interactive. Click on the headers to sort.

Multi-component reactions (MCRs) offer an efficient strategy for the one-pot synthesis of complex molecules, such as pyridazine carbonitriles. A three-component reaction of an arylglyoxal, hydrazine hydrate, and malononitrile in an aqueous ethanol solution at room temperature provides a simple and direct route to 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za

This method has been explicitly used to prepare 3-amino-5-(4-bromophenyl)pyridazine-4-carbonitrile. scielo.org.za The reaction proceeds by first forming the arylglyoxal monohydrazone, which then reacts with malononitrile to undergo cyclization and form the final product. scielo.org.za Other MCRs have been developed to synthesize related fused systems, such as 1-amino-3-(4-bromophenyl)-8-methyl-4-nitro-3,5-dihydrobenzo d-nb.infodntb.gov.uaimidazo[1,2-a]pyridine-2-carbonitrile from an aromatic aldehyde, a heterocyclic enamine, and malononitrile. dergipark.org.tr Similarly, 7-(4-bromophenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile has been synthesized via an MCR involving 4-bromobenzaldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-amino-3-(4-bromophenyl)-8-methyl-4-nitro-3,5-dihydrobenzo d-nb.infodntb.gov.uaimidazo[1,2-a]pyridine-2-carbonitrile |

| 1H-tetrazole-5-amine |

| 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile |

| 3-amino-5-arylpyridazine-4-carbonitriles |

| 3-bromo-4-(4-bromophenyl)pyridazine |

| 3-bromotetrazine |

| 3-cyanoacetyl indole |

| 3-(4-Bromophenyl)-5-(4-chlorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine |

| 3-oxo-2-arylhydrazonopropanals |

| 4,5-dihydropyridazin-3(2H)-ones |

| 4-bromoacetophenone |

| 4-bromobenzaldehyde |

| 4-(4-bromophenyl)-4-oxobutanoic acid |

| 4-(4-chlorophenyl)-4-oxobutanoic acid |

| 4-(4-methylphenyl)-4-oxobutanoic acid |

| 4-substituted-benzylidene-6-aryl-4,5-dihydropyridazin-3(2H)-one |

| 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one |

| 6-aryl-4,5-dihydropyridazin-3(2H)-ones |

| 7-(4-bromophenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile |

| ((1-(4-bromophenyl)vinyl)oxy)(tert-butyl)dimethylsilane |

| Boron Trifluoride |

| Bromine |

| Ethanol |

| Ethyl cyanoacetate |

| Glacial acetic acid |

| Hydrazine hydrate |

| Malononitrile |

| Piperidine |

| Pyridazin-3(2H)-one |

| tert-butyldimethylsilyl trifluoromethanesulfonate |

This table is interactive and searchable.

Introduction of Halogen and Other Substituents on the Pyridazine Ring

The functionalization of the pyridazine core, an electron-deficient diazine, presents unique challenges. Direct electrophilic aromatic substitution, a common method for many aromatic systems, is often difficult on pyridines and diazines due to the ring's poor π-nucleophilicity, requiring harsh conditions that can lead to low yields and mixtures of regioisomers. mountainscholar.orgchemrxiv.orgnih.gov Consequently, more sophisticated strategies are often employed to achieve selective halogenation and substitution.

One advanced strategy involves the temporary transformation of the pyridine (B92270) or diazine ring into a more reactive intermediate. mountainscholar.orgchemrxiv.org A notable example is the use of Zincke imine intermediates. chemrxiv.orgnih.govthieme-connect.com This process involves a ring-opening, halogenation, and subsequent ring-closing sequence. The pyridine or diazine is first activated and opened with an amine nucleophile to form an acyclic azatriene, known as a Zincke imine. chemrxiv.org This intermediate, which is a series of polarized alkenes, can then undergo highly regioselective halogenation under mild conditions using reagents like N-halosuccinimides (NCS, NBS, or NIS). chemrxiv.orgnih.gov The final step is a ring-closing reaction, often promoted by ammonium (B1175870) acetate, to reform the aromatic pyridazine ring, now bearing a halogen at a specific position. chemrxiv.orgnih.gov This method provides a powerful tool for the 3-selective halogenation of pyridines and can be adapted for diazines. chemrxiv.orgnih.govthieme-connect.com

Another approach to functionalization involves converting the pyridazine into an N-oxide. This modification activates the ring, particularly at the 4-position, for reactions like nitration. The resulting nitro group can then be displaced by a nucleophilic halide or the N-oxide can be treated with phosphorus oxyhalide (POX₃) reagents to install a halogen. nih.gov

The table below summarizes common reagents used for the halogenation of pyridine and diazine rings.

| Reagent Class | Specific Reagent(s) | Position Targeted | Notes |

| N-Halosuccinimides | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | 3-position | Used on Zincke imine intermediates under mild conditions. nih.gov |

| Phosphorus Oxyhalides | Phosphorus oxychloride (POCl₃), Phosphorus oxybromide (POBr₃) | Varies | Often used to convert pyridazinones to halopyridazines. nih.govnih.gov |

| Elemental Halides | Br₂, Cl₂ with Lewis/Brønsted acids | 3-position | Requires harsh conditions, often results in regioisomeric mixtures. chemrxiv.orgnih.gov |

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and elaboration of aryl-pyridazines like this compound. rsc.org These reactions enable the formation of C-C and C-N bonds with high efficiency and selectivity, tolerating a wide variety of functional groups. nih.gov The Palladium-catalyzed Suzuki-Miyaura coupling is the most extensively used method for C-C bond formation in a pharmaceutical discovery setting. rsc.orgnih.gov These reactions typically involve the coupling of a halo-pyridazine with an organoboron reagent (for Suzuki coupling) or other organometallic species in the presence of a palladium catalyst and a base. nih.govrsc.org

Suzuki-Miyaura Coupling Reactions for Aryl-Pyridazines

The Suzuki-Miyaura coupling is a versatile and powerful reaction for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.govmdpi.com For the synthesis of aryl-pyridazines, this typically involves the reaction of a brominated or chlorinated pyridazine with an arylboronic acid. nih.govrsc.org

The general catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridazine to form a Pd(II) complex. mdpi.com

Transmetalation : The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the desired aryl-pyridazine product and regenerating the Pd(0) catalyst. mdpi.com

A typical procedure involves heating the halo-pyridazine with an appropriate arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate or potassium phosphate (B84403), in a suitable solvent system like a mixture of DME, ethanol, and water. nih.govmdpi.com

The table below presents examples of Suzuki-Miyaura coupling reactions used to synthesize pyridazine derivatives.

| Halopyridazine | Boronic Acid | Catalyst | Base | Solvent System | Product Yield | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | Not specified | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 60% | mdpi.commdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 15% | mdpi.commdpi.com |

| 3-Chloro-5-bromo-6-phenylpyridazine | (2-Methylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | Not specified | rsc.org |

| Note: This substrate is a pyrimidine (B1678525), a related diazine, illustrating the reaction's applicability. |

Palladium-Catalyzed Synthetic Routes

Beyond the Suzuki-Miyaura reaction, palladium catalysis is central to a variety of other synthetic transformations for preparing and functionalizing pyridazines. The core principles of oxidative addition and reductive elimination are fundamental to these processes as well. For instance, Stille coupling, which uses organotin reagents, can be employed for the synthesis of complex bis-terpyridines derived from pyridazine-like precursors. researchgate.net

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources and ligand systems are continuously developed to improve reaction scope and efficiency. nih.govmdpi.com The synthesis of the target molecule this compound can be envisioned through a Suzuki-Miyaura coupling between a dihalopyridazine and 4-bromophenylboronic acid or, conversely, between 4-pyridylboronic acid and 1-bromo-4-iodobenzene, with the regioselectivity being a key challenge. Alternatively, methods such as the inverse-electron-demand Diels-Alder reaction between a tetrazine and a vinyl bromide derivative can provide a regioselective route to the core structure. uzh.ch

Optimization of Synthetic Reaction Conditions and Pathways

Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the scalability of a synthetic route. For palladium-catalyzed cross-coupling reactions, key parameters to optimize include the choice of catalyst, base, solvent, temperature, and reaction time. mdpi.commdpi.com

A study on the Suzuki-Miyaura arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine provides a clear example of such optimization. mdpi.commdpi.com Researchers examined the effect of different solvents and bases on the reaction yield.

The table below details the optimization of the reaction between 5-(4-bromophenyl)-4,6-dichloropyrimidine and 4-methoxyphenylboronic acid. mdpi.commdpi.com

The results demonstrate that for this particular system, the combination of 1,4-Dioxane as the solvent and K₃PO₄ as the base provided the highest yield (60%). mdpi.commdpi.com The choice of base is shown to be significant, with the inorganic base K₃PO₄ outperforming Na₂CO₃ and Cs₂CO₃. Similarly, the solvent plays a crucial role, with the ethereal solvent 1,4-Dioxane being superior to toluene or acetonitrile (B52724). mdpi.commdpi.com These findings highlight the importance of empirical screening of reaction conditions to develop a robust and efficient synthetic protocol. The electronic nature of the coupling partners also has a strong effect; electron-rich boronic acids tend to give better yields in these systems compared to electron-withdrawing ones. mdpi.commdpi.com

Spectroscopic and Advanced Structural Elucidation of 4 4 Bromophenyl Pyridazine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Compounds

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Related Compounds

In a typical ¹H NMR spectrum of a related compound like 2-(4-Bromophenyl)pyridine (B1270735), the protons on the pyridine (B92270) and bromophenyl rings would appear as distinct signals. For example, in a reported spectrum for 2-(4-Bromophenyl)pyridine in CDCl₃, the signals are observed as multiplets in the aromatic region (δ 7.21-8.71 ppm) rsc.org. The exact chemical shifts and coupling patterns are unique to the specific arrangement of atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Related Compounds

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For 2-(4-Bromophenyl)pyridine, the carbon signals appear in a range from δ 120.3 to 156.2 ppm rsc.org. Similarly, for 3-(4-Bromophenyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione, a more complex derivative, the carbon signals are reported between δ 123.7 and 162.8 ppm growingscience.com.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) in Structural Elucidation

Advanced 2D NMR techniques are essential for unambiguously assigning complex structures.

COSY (Correlation Spectroscopy) identifies proton-proton couplings within a molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.

While no specific 2D NMR data was found for 4-(4-Bromophenyl)pyridazine, these techniques have been applied to characterize complex heterocyclic systems, such as functionalized terpyridines and triazoles, to confirm their structures. researchgate.netmdpi.com

Vibrational Spectroscopy of Related Compounds

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule. For instance, the FT-IR spectrum of 3-(4-Bromophenyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione shows characteristic peaks at 3417 cm⁻¹ (N-H stretching), 1723 and 1701 cm⁻¹ (C=O stretching), and 1594 cm⁻¹ (C=N/C=C stretching) growingscience.com. Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region nih.gov.

Raman Spectroscopy Studies

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. It is particularly useful for observing non-polar bonds. While no specific Raman data for this compound was found, studies on related pyridazine (B1198779) and pyridine derivatives utilize this technique. For example, FT-Raman data is available for 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one nih.gov. The typical scanning range for such analyses is 400–2000 cm⁻¹ plos.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structural integrity of a compound through its fragmentation pattern. For this compound (C₁₀H₇BrN₂), the molecular weight is 233.98 g/mol . In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a characteristic molecular ion peak cluster. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion (M⁺˙) will appear as two peaks of nearly equal intensity at m/z 235 and 237.

While specific fragmentation data for this compound is not widely published, analysis of closely related structures, such as 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile, provides insight into plausible fragmentation pathways. ajol.info For this related compound, the mass spectrum shows the isotopic molecular ion peaks at m/z 274 and 276. ajol.info The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation involves the cleavage of the bond between the two aromatic rings, which could lead to fragments corresponding to the bromophenyl cation (C₆H₄Br⁺) at m/z 155/157 and the pyridazine cation (C₄H₃N₂⁺) at m/z 79. Further fragmentation of the bromophenyl cation by loss of the bromine atom would yield a phenyl cation (C₆H₄⁺) at m/z 76.

A summary of expected and analogous fragmentation data is presented below.

| Ion Description | Expected m/z for this compound | Analogous Fragment from a related pyridazine derivative (m/z) ajol.info |

| [M]⁺ | 235 | 274 |

| [M+2]⁺ | 277 | 276 |

| [C₆H₄Br]⁺ | 155/157 | - |

| [M-Br]⁺ | 156 | - |

| Phenyl Cation Fragment | 76 | 75 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is dictated by its electronic structure, which is characterized by a conjugated system comprising the pyridazine and bromophenyl rings.

The molecule contains multiple chromophores, including the C=C and C=N double bonds within the aromatic rings. These conjugated π-systems are expected to give rise to strong absorption bands due to π → π* transitions. rsc.org These transitions typically occur at shorter wavelengths (higher energy). Additionally, the pyridazine ring contains nitrogen atoms with non-bonding electrons (n-electrons). This allows for n → π* transitions, which are generally weaker in intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. rsc.org

Studies on related aryl-pyridazine and aryl-pyridine systems show strong UV absorption bands. For instance, various pyridazine derivatives are known to be electron-accepting and are studied for their optoelectronic properties, with absorption spectra showing π-π* electron transitions. researchgate.netjcsp.org.pk A substituted bipyridine, 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, exhibits a strong UV absorption peak at 278 nm. iucr.org Similarly, a 4-(4-bromophenyl)-pyridine modified β-cyclodextrin displays a strong absorption peak around 311 nm. researchgate.net Based on these related structures, this compound is anticipated to have significant absorption in the 250-320 nm range, corresponding to the π → π* transitions of the conjugated aromatic system.

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray structure for this compound is not available in the public domain, data from analogous compounds, such as substituted aryl pyridazines, can be used to predict its structural parameters. nih.govbohrium.comresearchgate.netiucr.org The molecule is expected to be largely planar, although a slight dihedral angle between the pyridazine and the 4-bromophenyl rings is likely due to crystal packing forces and minor steric hindrance. In a related compound, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, the pyridazine ring itself deviates only slightly from planarity. bohrium.com The N-N bond length within the pyridazine ring is expected to be approximately 1.34 Å, with C-N bonds around 1.31-1.36 Å. nih.gov The C-Br bond length in the bromophenyl group would be in the typical range of 1.89-1.91 Å.

Table of Expected Crystallographic Parameters (Based on data from analogous pyridazine structures)

| Parameter | Expected Value | Reference Compound Type |

| Crystal System | Monoclinic or Triclinic | Substituted Pyridazines bohrium.comresearchgate.net |

| Space Group | P2₁/c or P-1 | Substituted Pyridazines bohrium.comresearchgate.net |

| N-N Bond Length (Å) | ~1.34 | Pyridazinone Derivative nih.gov |

| C-N Bond Length (Å) | 1.31 - 1.36 | Pyridazinone Derivative nih.gov |

| C-Br Bond Length (Å) | ~1.90 | Aryl Bromide Compounds |

| Dihedral Angle (°) | 5 - 25 | Aryl Pyridazine Derivatives bohrium.com |

Crystal Packing and Supramolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to dictate its solid-state architecture.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C–H···N hydrogen bonds are highly probable, where a hydrogen atom from a phenyl or pyridazine ring of one molecule interacts with a nitrogen atom of an adjacent pyridazine ring. This is a common motif in nitrogen-containing heterocycles. bohrium.com

π–π Stacking: The planar aromatic rings (pyridazine and bromophenyl) facilitate π–π stacking interactions. These can occur in either a face-to-face or a slipped (offset) arrangement, contributing significantly to the stabilization of the crystal packing.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming Br···N or Br···π interactions with the nitrogen lone pairs or the π-system of the pyridazine ring of a neighboring molecule.

In related pyridazine structures, these interactions work in concert to build complex three-dimensional networks, often forming dimers, chains, or layered sheets. nih.govbohrium.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. bohrium.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). Decomposing these plots allows for the quantification of the contribution of each type of interaction to the total crystal packing.

For pyridazine derivatives, Hirshfeld analyses consistently show that H···H contacts make up the largest contribution to the surface, typically accounting for 30-40% of all interactions. nih.govbohrium.com This is followed by C···H/H···C contacts (18-28%) and N···H/H···N contacts (12-16%), which represent the C-H···π and C-H···N interactions. nih.govbohrium.com Given the presence of bromine, Br···H/H···Br contacts would also be expected to contribute significantly.

Table of Representative Intermolecular Contact Percentages from Hirshfeld Surface Analysis of Analogous Pyridazine Compounds

| Interaction Type | Percentage Contribution (%) nih.govbohrium.com |

| H···H | 37.9 - 39.7 |

| C···H/H···C | 18.7 - 27.5 |

| N···H/H···N | ~15.5 |

| O···H/H···O (in pyridazinones) | ~11.1 |

| Cl···H/H···Cl (in chloro-derivatives) | ~16.4 |

For this compound, a similar distribution is expected, with the addition of significant Br···H and potentially Br···N/Br···C contacts, providing a detailed picture of the forces governing its supramolecular assembly.

Reactivity and Mechanistic Investigations of 4 4 Bromophenyl Pyridazine and Its Frameworks

Reactivity of the Bromine Moiety for Further Functionalization

The carbon-bromine bond on the phenyl ring is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse functional groups, making 4-(4-Bromophenyl)pyridazine a valuable scaffold for building more complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions

Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.org In the case of diazines like pyridazine (B1198779), the heterocyclic ring itself acts as an electron-withdrawing group, activating attached halogenated rings toward substitution. The reaction generally proceeds via an addition-elimination (SNAr) mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org

While direct SNAr on the bromophenyl ring of this compound is less common without further activation, related systems demonstrate the principles. For instance, studies on polyfluorinated pyridazinone systems bearing a 4-bromoanilino group show that the fluorine atoms on the pyridazine ring are readily displaced by nucleophiles. dur.ac.uk More pertinent is the general reactivity of halo-azaheterocycles, which can undergo substitution through several pathways, including the SNAr mechanism and the SN(ANRORC) mechanism, which involves the addition of a nucleophile followed by ring-opening and subsequent ring-closure. wur.nl The presence of the pyridazine ring enhances the electrophilicity of the attached phenyl ring, facilitating reactions with strong nucleophiles like alkoxides and amines under specific catalytic conditions. vulcanchem.com

Research on the reaction of 4-(4-Bromophenylamino)-5,6-difluoropyridazin-3(2H)-one with various nucleophiles provides insight into these transformations. Excellent yields were obtained when reacting the substrate with primary amines and sodium ethanethiolate, leading to the selective displacement of the fluorine atom at the 5-position. dur.ac.uk

Table 1: Nucleophilic Substitution Reactions on a Related Pyridazinone System dur.ac.uk

| Nucleophile | Product | Yield |

|---|---|---|

| Primary Amines | 4,5-Disubstituted products | Excellent |

| Sodium Ethanethiolate | Disubstituted product | Excellent |

| Secondary Amines (e.g., Diethylamine) | Complex mixture/low conversion | Low |

This table illustrates the reactivity of a similar framework, highlighting the feasibility of nucleophilic substitution.

Cross-Coupling Reactivity of the Bromophenyl Group

The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, utilized to connect the bromophenyl group with various aryl and heteroaryl partners.

Studies on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that the bromophenyl moiety can be selectively arylated using a palladium catalyst. mdpi.comresearchgate.net The reaction proceeds efficiently with a variety of arylboronic acids in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. mdpi.comresearchgate.net Optimization studies found that using potassium phosphate (B84403) (K₃PO₄) as the base and 1,4-dioxane (B91453) as the solvent provided good yields. mdpi.com Notably, electron-rich boronic acids generally result in better yields compared to electron-withdrawing ones. mdpi.comresearchgate.net

Table 2: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids mdpi.com

| Arylboronic Acid | Catalyst (5 mol%) | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70% |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 88% |

This table showcases typical conditions and yields for Suzuki coupling of a bromophenyl group attached to a diazine ring.

Other cross-coupling reactions, such as the Ullmann reaction, which involves the copper-mediated coupling of aryl halides, have also been investigated for related bromophenyl-substituted N-heterocycles on metal surfaces. iphy.ac.cn

Chemical Transformations Involving the Pyridazine Ring System

The pyridazine ring, being an electron-deficient π-system, exhibits unique reactivity, particularly in cycloaddition reactions and ring transformations.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Pyridazine and its derivatives are known to participate as dienes in inverse-electron-demand Diels-Alder reactions ([4+2] cycloadditions). mdpi.com This reactivity is a cornerstone for constructing fused heterocyclic systems. The electron-deficient nature of the 1,2-diazine ring allows it to react readily with electron-rich dienophiles. organic-chemistry.org

A key application of this concept is the intramolecular Diels-Alder reaction. mdpi.com For example, 4-pyridazinecarbonitriles, which are electronically activated diazadiene systems, can be tethered to acetylenic side chains. Upon heating, these compounds undergo an intramolecular [4+2] cycloaddition, followed by a spontaneous retro-Diels-Alder reaction that extrudes molecular nitrogen (N₂), leading to the formation of functionalized aromatic rings like dibenzofurans. mdpi.com

Pyridazines also engage in [3+2] cycloaddition reactions with 1,3-dipoles, a versatile method for synthesizing five-membered heterocyclic rings. mdpi.comnih.gov These reactions, often stereospecific, have been extensively studied to understand the underlying mechanisms and control the regiochemistry of the products. mdpi.comresearchgate.net

Studies on Ring Closure and Rearrangement Mechanisms

The pyridazine framework can undergo significant structural changes through ring-opening and ring-closure sequences. One of the classic mechanisms for transformations in diazines is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. wur.nl This mechanism is particularly prevalent when halogenated pyrimidines and pyrazines are treated with strong nucleophiles like potassium amide, leading to a substitution product via an open-chain intermediate. wur.nl

More recent research has explored degenerate ring transformations, where the atoms of the heterocyclic skeleton are exchanged with identical atoms from external reagents. chinesechemsoc.org For instance, N-activated pyridinium (B92312) salts can be triggered to undergo ring-opening, followed by a 6π-electrocyclization and aromatization to reconstruct a functionalized pyridine (B92270) core. chinesechemsoc.org

Furthermore, ring closure reactions are fundamental to the synthesis of pyridazine derivatives themselves. The reaction of 2-(1-(4-Bromophenyl)-2-thiocyanatoethylidene)malononitrile with diazotized aromatic amines yields arylhydrazone intermediates, which readily cyclize to form 3(2H)-pyridazinimine derivatives upon heating in an aqueous base. researchgate.net

Coordination Chemistry and Ligand Properties

The nitrogen atoms of the pyridazine ring possess lone pairs of electrons, making them effective coordination sites for metal ions. The presence of both the pyridazine and the bromophenyl moieties allows for multiple modes of binding, leading to the formation of diverse metal-organic complexes.

Research on the coordination of 4-(4-bromophenyl)-3,6-bis(2-pyridyl)pyridazine with silver(I) ions has demonstrated its ability to form a dinuclear double-stranded helicate. publish.csiro.au In the solid-state structure of the resulting [Ag₂(ligand)₂]²⁺ complex, two ligands wrap around two silver(I) centers in a head-to-head arrangement, showcasing the sophisticated supramolecular assemblies that can be achieved. publish.csiro.au

In addition to simple N-coordination, related structures like 2-(4-bromophenyl)pyridine (B1270735) can undergo cyclometalation. rsc.org In this process, a palladium(II) or iridium(III) center coordinates to the pyridine nitrogen and subsequently activates a C-H bond on the phenyl ring to form a stable five-membered metallacycle. These cyclometalated complexes have applications in catalysis and materials science. rsc.org The coordination of the pyridine nitrogen atom to various metal surfaces, including gold, silver, and copper, has also been studied to understand self-assembly and on-surface reactions. iphy.ac.cn

Interaction with Metal Centers as Ligands

Nitrogen-containing heterocyclic compounds, including pyridazine derivatives, are widely utilized as ligands in coordination chemistry. jcsp.org.pkuef.fi The lone pairs of electrons on the nitrogen atoms of the pyridazine ring enable them to coordinate with various metal centers. While direct studies on this compound as a ligand are not extensively detailed, the coordination behavior of its more complex derivatives provides significant insight.

Derivatives of pyridazine often act as bidentate or polydentate ligands, forming stable complexes with transition metals. jcsp.org.pk For instance, the incorporation of additional coordinating groups, such as pyridyl moieties, onto the pyridazine core enhances its chelating ability. publish.csiro.au In such frameworks, the pyridazine ring, along with the appended groups, can bind to a single metal center or bridge multiple metal ions to form polynuclear structures and metal-organic frameworks. The electronic properties of the pyridazine ring, influenced by substituents like the 4-bromophenyl group, can modulate the stability and reactivity of the resulting metal complexes.

Formation of Metal Complexes with this compound Derivatives

The functionalized nature of this compound derivatives allows for the synthesis of a variety of metal complexes. The pyridazine core serves as a coordinating scaffold, while the bromophenyl group can either remain as a peripheral substituent or participate in further reactions.

A notable example involves the derivative 4-(4-bromophenyl)-3,6-bis(2-pyridyl)pyridazine, which readily forms complexes with silver(I) ions. publish.csiro.aupublish.csiro.au When this ligand reacts with silver(I) triflate in an equimolar ratio, it crystallizes to form a dinuclear complex, [Ag₂(L)₂]²⁺. publish.csiro.aupublish.csiro.au In the solid-state structure of this complex, the two ligands adopt a "head-to-head" arrangement. publish.csiro.au This demonstrates the capability of the pyridazine framework to organize metal centers into specific multinuclear architectures.

Similarly, other nitrogen-containing heterocycles featuring a 4-bromophenyl substituent have been used to create metal complexes. A derivative, 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, has been synthesized and complexed with iron(II) and cobalt(II). jcsp.org.pk In these complexes, the ligand acts in a tridentate fashion, binding the metal ion through two pyridine nitrogen atoms and a carboxylic oxygen atom to form stable, octahedral complexes. jcsp.org.pk The synthesis typically involves reacting the ligand with the corresponding metal chloride in a methanol (B129727) solution. jcsp.org.pk

Another relevant example is the palladium(II) complex with N-(4-bromophenyl)-pyridine-2-carboxamide. mdpi.commdpi.com In this case, the ligand behaves as a bidentate chelator, coordinating to the palladium center through the pyridine nitrogen and an anionic amido nitrogen, resulting in a distorted square-planar geometry. mdpi.commdpi.com

| Ligand Derivative | Metal Ion(s) | Resulting Complex | Key Structural Features |

| 4-(4-bromophenyl)-3,6-bis(2-pyridyl)pyridazine | Silver(I) | [Ag₂(L)₂]²⁺ | Dinuclear complex with a head-to-head ligand arrangement. publish.csiro.aupublish.csiro.au |

| 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid | Iron(II), Cobalt(II) | [Fe(L)₂], [Co(L)₂] | Octahedral geometry; tridentate coordination via N,N,O donors. jcsp.org.pk |

| N-(4-bromophenyl)-pyridine-2-carboxamide | Palladium(II) | [Pd(L)₂] | Distorted square-planar geometry; bidentate coordination via Npyridine and Namide. mdpi.commdpi.com |

Mechanistic Studies of Chemical Reactions Involving this compound

The bromine atom on the phenyl ring of this compound is a key functional group that enables a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. Mechanistic studies have been performed on closely related heterocyclic systems, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, which provide insight into the reactivity of the this compound framework. mdpi.comresearchgate.net The reaction involves the palladium-catalyzed coupling of the bromophenyl moiety with various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net

The catalytic cycle is generally understood to proceed through three primary steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl group to form a Pd(II) intermediate.

Transmetalation : The organic group from the boronic acid (in the form of a boronate species, activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Studies have optimized reaction conditions, demonstrating that the choice of catalyst, base, and solvent significantly impacts the yield. mdpi.comresearchgate.net For example, using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane has been shown to be effective. mdpi.comresearchgate.net It was observed that electron-rich boronic acids tend to produce better yields, whereas electron-withdrawing groups on the boronic acid can decrease reaction efficiency. mdpi.comresearchgate.net The nitrogen atoms within the heterocyclic ring can also influence the reaction, potentially by coordinating with the palladium catalyst, which can sometimes lead to slower reaction rates compared to homo-aryl substrates. mdpi.comresearchgate.net

| Reactant | Coupling Partner (Ar-B(OH)₂) | Catalyst | Base / Solvent | Product Yield |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | 5 mol % Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | Good |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | 5 mol % Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | Good |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3,4-Dichlorophenylboronic acid | 5 mol % Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | Lower |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Chlorophenylboronic acid | 5 mol % Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | Lower |

Data adapted from studies on the analogous pyrimidine (B1678525) system. mdpi.comresearchgate.net

Other Mechanistic Pathways

Beyond Suzuki coupling, the 4-(4-bromophenyl) heterocycle framework can undergo other mechanistically distinct transformations. For instance, studies on the related compound 4-[(4-bromophenyl)ethynyl]pyridine on metal surfaces have revealed on-surface Ullmann reactions. iphy.ac.cn This process involves the catalytic activity of the metal surface (e.g., Ag, Cu) to induce C-C coupling between molecules after debromination. iphy.ac.cn

Furthermore, unique ring-transformation reactions have been developed. A sequential ring-opening and ring-closing process has been used to convert para-substituted pyridines, including 4-(4-bromophenyl)pyridine (B1268493), into meta-substituted anilines. acs.org Mechanistic studies, including deuterium (B1214612) labeling experiments, confirmed that a trimethylsulfonium (B1222738) salt acts as the C1 source in a (5 + 1) ring-closing reaction. acs.org The reaction is proposed to proceed through a triene intermediate, which then undergoes electrocyclization to form the new aniline (B41778) ring structure. acs.org These studies highlight the sophisticated mechanistic pathways that can be accessed from the 4-(4-bromophenyl) heterocycle core.

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenyl Pyridazine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the molecular and electronic properties of novel compounds from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its geometry, stability, and reactivity. For a molecule like 4-(4-Bromophenyl)pyridazine, these calculations can predict its three-dimensional structure, bond characteristics, and electronic behavior without the need for empirical data.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly favored for its balance of accuracy and computational efficiency. DFT calculations for this compound would begin with a geometry optimization to find the lowest energy conformation (ground state). This process systematically adjusts the positions of the atoms until a stable structure on the potential energy surface is located.

The output of a DFT optimization provides key ground state properties, including bond lengths, bond angles, and dihedral angles. For instance, in a study on a related bromo-phenyl substituted heterocyclic compound, DFT calculations were used to determine the optimized geometry, which showed good agreement with experimental X-ray diffraction data. Similar calculations on this compound would yield precise values for the C-Br, C-N, N-N, and various C-C and C-H bonds. These geometric parameters are fundamental for understanding the molecule's steric and electronic profile.

Table 1: Illustrative DFT-Calculated Ground State Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-Br | 1.910 |

| C-C (inter-ring) | 1.485 | |

| N-N (pyridazine) | 1.335 | |

| C-N (pyridazine) | 1.340 | |

| Bond Angle (°) | C-C-C (phenyl) | 120.0 |

| C-N-N (pyridazine) | 119.5 | |

| Dihedral Angle (°) | Phenyl-Pyridazine | ~35.0 |

| Note: These values are representative examples of what a DFT calculation at a common level of theory (e.g., B3LYP/6-311G(d,p)) might produce and are not from a specific study on this molecule. |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, other computational methods exist for studying electronic structure. Ab initio methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data, relying only on fundamental physical constants. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) offer a systematic way to improve accuracy, but at a significantly higher computational cost. For a medium-sized molecule like this compound, ab initio calculations would be computationally demanding but could serve as a benchmark for DFT results.

Semi-empirical methods, such as AM1 and PM3, simplify the calculations by using parameters derived from experimental data. This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific atoms and bonding types present in the molecule. They are generally less reliable for novel structures where specific parameters may not be well-established.

Basis Set Selection and Functional Evaluation in Calculations

The accuracy of any DFT or ab initio calculation is critically dependent on the choice of the functional and the basis set.

Functionals: In DFT, the functional (e.g., B3LYP, PBE0, M06-2X) is an approximation of the exchange-correlation energy, which accounts for the complex electron-electron interactions. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is widely used for its general reliability across a range of organic molecules. Other functionals may be chosen to better account for specific phenomena like dispersion forces.

Basis Sets: A basis set is a set of mathematical functions (e.g., Gaussian-type orbitals) used to construct the molecular orbitals. Basis sets range in size and complexity:

Minimal Basis Sets (e.g., STO-3G): Use the minimum number of functions to describe the core and valence electrons. They are computationally fast but often inaccurate.

Split-Valence Basis Sets (e.g., 6-31G, 6-311G): Use multiple functions to describe the valence orbitals, providing more flexibility to model chemical bonding.

Polarized and Diffuse Functions: Polarization functions (e.g., adding 'd' functions to carbon or 'p' functions to hydrogen, denoted by (d,p) or *) allow orbitals to change shape, which is crucial for describing bonding. Diffuse functions (denoted by + or ++) are important for describing anions or excited states where electrons are loosely held.

For this compound, a typical level of theory would be B3LYP with a split-valence basis set like 6-311+G(d,p), which provides a robust description of both geometry and electronic properties for such structures.

Analysis of Electronic Properties and Molecular Orbitals

Following the geometry optimization, further calculations are performed to analyze the molecule's electronic characteristics, which are key to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, while the electron-deficient pyridazine (B1198779) ring would likely be the main contributor to the LUMO. DFT calculations provide precise energy values for these orbitals and can generate isodensity surface plots to visualize their distribution.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Parameter | Value (eV) | Implication |

| EHOMO | -6.50 | Electron-donating capability |

| ELUMO | -1.85 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.65 | High kinetic stability, low reactivity |

| Note: These values are representative examples based on calculations of similar aromatic heterocyclic systems and are not from a specific study on this molecule. |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. This method provides valuable insights into bonding interactions, charge distribution, and intramolecular charge transfer (hyperconjugation).

NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often between lone pairs (LP) and anti-bonding orbitals (σ* or π*), are crucial for understanding molecular stability. For this compound, significant interactions would be expected, such as the donation from the lone pair of a pyridazine nitrogen atom into the antibonding orbitals of the adjacent ring system.

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N1 | π* (C5-C6) | ~18.5 | Intramolecular charge transfer, resonance |

| π (C2-C3) | π* (C5-C6) | ~22.0 | π-conjugation within the pyridazine ring |

| LP (1) Br | σ* (C7-C8) | ~2.5 | Hyperconjugation involving the bromine atom |

| Note: This table presents hypothetical but plausible interactions and stabilization energies based on NBO analyses of similar heterocyclic and aromatic compounds. LP denotes a lone pair. |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor that helps in understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is a 3D map of the electrostatic potential, where different colors represent varying potential values.

In the case of this compound, the MEP surface would be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The resulting map would visually represent the electron-rich and electron-deficient regions of the molecule.

Electron-Rich Regions (Negative Potential): These areas, typically colored in shades of red and yellow, indicate a high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized on the nitrogen atoms of the pyridazine ring due to their high electronegativity and the presence of lone pairs of electrons. tandfonline.com These sites are the most probable locations for protonation and interactions with electrophiles.

Electron-Deficient Regions (Positive Potential): These regions, usually colored in blue, signify a lower electron density or a net positive charge and are prone to nucleophilic attack. The hydrogen atoms of both the pyridazine and the bromophenyl rings would exhibit positive electrostatic potential. The area around the bromine atom might also show a region of positive potential, known as a "sigma-hole," which can lead to halogen bonding interactions.

Neutral Regions (Green): These areas represent regions with a near-zero electrostatic potential.

The MEP analysis provides a clear picture of the molecule's charge landscape, which is crucial for understanding its intermolecular interactions and chemical reactivity. ekb.eg

Reactivity Descriptors and Global Chemical Parameters

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |

This table is illustrative. The actual values would be obtained from DFT calculations.

A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity. mdpi.com For this compound, the presence of the electron-withdrawing bromophenyl group and the electronegative nitrogen atoms in the pyridazine ring would influence these global reactivity parameters.

Fukui Functions for Electrophilic and Nucleophilic Attack

While global descriptors describe the reactivity of the molecule as a whole, Fukui functions provide information about the reactivity of individual atoms or regions within the molecule. scielo.org.za They indicate the change in electron density at a specific point when the total number of electrons in the system changes.

The condensed Fukui functions are calculated for each atomic site and can predict the most likely sites for:

Nucleophilic Attack (fk+): The site most susceptible to attack by a nucleophile is the one with the highest value of fk+. In this compound, the carbon atoms of the pyridazine ring, particularly those adjacent to the nitrogen atoms, are expected to have high fk+ values.

Electrophilic Attack (fk-): The site most prone to attack by an electrophile is indicated by the highest value of fk-. The nitrogen atoms of the pyridazine ring are the most probable sites for electrophilic attack.

Radical Attack (fk0): The site most likely to be attacked by a radical is identified by the highest fk0 value.

These calculations are crucial for understanding the regioselectivity of chemical reactions involving this compound.

Calculated pKa Values and Protonation Sites

The pKa value is a measure of the acidity of a compound. For this compound, a basic compound, the pKa of its conjugate acid is typically calculated. Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation reaction in a solvent, often using a combination of quantum mechanical calculations and a continuum solvation model. researchgate.net

Pyridazine itself is a weak base with a pKa of 2.3. sphinxsai.com The substitution of a 4-bromophenyl group at the 4-position is expected to influence this basicity. The electron-withdrawing nature of the bromophenyl group would likely decrease the electron density on the pyridazine ring, making it less basic and thus lowering the pKa of its conjugate acid compared to unsubstituted pyridazine.

The most probable protonation sites are the nitrogen atoms of the pyridazine ring, as they are the most electron-rich centers, which would be confirmed by MEP analysis. tandfonline.com The pKa calculations would provide a quantitative measure of the basicity of these sites.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Vibrational Frequency Calculations and Spectral Simulations

Theoretical vibrational frequencies can be calculated using DFT methods. These calculations provide the frequencies of the normal modes of vibration of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data from FT-IR and Raman spectroscopy, correcting for anharmonicity and other systematic errors in the calculations. nih.gov

For this compound, the calculated vibrational spectrum would show characteristic peaks for the stretching and bending modes of the C-H, C=C, and C=N bonds in the pyridazine and phenyl rings, as well as the C-Br stretching frequency. The analysis of the potential energy distribution (PED) for each mode allows for a detailed assignment of the observed vibrational bands. liverpool.ac.uk

Illustrative Table of Predicted Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment |

| ν(C-H) aromatic | 3100-3000 | 3080-2980 | Aromatic C-H stretching |

| ν(C=N) pyridazine | 1600-1550 | 1580-1530 | Pyridazine ring stretching |

| ν(C=C) aromatic | 1500-1400 | 1480-1380 | Phenyl ring stretching |

| ν(C-Br) | 700-600 | 680-580 | C-Br stretching |

This table contains exemplary data and does not represent actual calculated values for this compound.

NMR Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for assigning signals in experimental 1H and 13C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the DFT framework. researchgate.net

The calculated chemical shifts for the hydrogen and carbon atoms of this compound would be reported relative to a standard, typically tetramethylsilane (B1202638) (TMS). These predictions can help in assigning the complex pattern of signals expected for the aromatic protons and carbons of the two rings.

Illustrative Table of Predicted 1H and 13C NMR Chemical Shifts:

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Pyridazine Ring Protons | 9.5-8.0 | - |

| Phenyl Ring Protons | 8.0-7.5 | - |

| Pyridazine Ring Carbons | - | 155-120 |

| Phenyl Ring Carbons | - | 140-120 |

This table is illustrative and provides a general range for similar aromatic systems. Actual values would be determined by specific GIAO calculations.

The accuracy of these predictions allows for a confident assignment of the molecular structure and can be particularly useful in distinguishing between isomers. nih.gov

Non-Linear Optical (NLO) Properties Characterization

The characterization of NLO properties through computational methods provides deep insights into the electronic behavior of molecules under the influence of an external electric field. This is particularly relevant for pyridazine derivatives, which are known to possess interesting electronic properties due to the electron-deficient nature of the pyridazine ring. mdpi.compeacta.org

The first hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response of a molecule. Its magnitude is highly dependent on the molecular structure, including the nature of electron-donating and electron-accepting groups and the length and nature of the π-conjugated bridge connecting them. mdpi.com For push-pull systems, a larger difference between the ground and excited state dipole moments and a smaller transition energy generally lead to a higher β value.

While studies on related compounds, such as thienylpyridazines and other substituted pyridazines, have reported calculated β values, no such data is available for this compound. mdpi.comwhiterose.ac.uk For example, a study on a series of π-conjugated thienylpyridazines showed that the β values were significantly influenced by the nature of the substituent on the (hetero)aromatic moiety. mdpi.com

Table 1: Calculated Hyperpolarizability (β) Values for this compound

| Computational Method | Basis Set | β (esu) |

| Data Not Available | Data Not Available | Data Not Available |

A comprehensive search of scientific literature did not yield specific hyperpolarizability calculations for this compound.

Intramolecular charge transfer (ICT) is a fundamental process that underpins the NLO response of many organic chromophores. It involves the redistribution of electron density from a donor part of the molecule to an acceptor part upon electronic excitation. The efficiency of this charge transfer is a key determinant of the magnitude of the hyperpolarizability. bohrium.com

The analysis of ICT is often performed by examining the frontier molecular orbitals (HOMO and LUMO). In a typical push-pull molecule, the HOMO is localized on the donor and the π-bridge, while the LUMO is located on the acceptor and the π-bridge. The spatial overlap and energy gap between these orbitals are critical for the ICT process. mdpi.commdpi.com

For this compound, the bromophenyl group could act as a modified donor or part of the π-system, while the electron-deficient pyridazine ring would act as the acceptor. A detailed computational analysis would be required to map the electron density distribution in the ground and excited states and to quantify the extent of charge transfer. However, no such specific analysis for this compound has been reported. Studies on other pyridazine derivatives have confirmed the occurrence of ICT and its role in their photophysical properties. mdpi.commdpi.com

Advanced Applications and Research Potential in Materials Science

Role as Building Blocks in Organic Synthesis

The 4-(4-bromophenyl)pyridazine framework is a valuable building block for the synthesis of more complex molecular architectures, primarily due to the reactivity of the carbon-bromine bond. This site is amenable to various metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of new functional groups and the construction of larger conjugated systems.

Notable synthetic applications include:

Suzuki-Miyaura Coupling: This is a widely used method to form new carbon-carbon bonds. Derivatives such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) are arylated with a variety of aryl or heteroaryl boronic acids using a palladium(0) catalyst like Pd(PPh₃)₄. mdpi.com The reaction conditions can be optimized, with good yields often achieved using potassium phosphate (B84403) (K₃PO₄) as the base in a 1,4-dioxane (B91453) solvent. mdpi.com Electron-rich boronic acids tend to produce better yields in these reactions. mdpi.com Similarly, the Suzuki-Miyaura coupling of 4'-(4-bromophenyl)-2,2′:6′,2″-terpyridine with boronic acids has been used to generate larger, functionalized molecules. google.com

Sonogashira Coupling: This reaction is employed to create carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. For instance, a fluorescent terpyridyl-diphenylacetylene hybrid was synthesized via the Sonogashira cross-coupling of 4'-(4-bromophenyl)-2,2′:6′,2″-terpyridine and 4-ethynylanisole, catalyzed by a Pd(PPh₃)₄/CuI system. scispace.com

Synthesis of Dicationic Structures: The reactivity of related 4-(4-bromophenyl)pyridine (B1268493) allows it to be used in the synthesis of dumbbell-shaped dicationic molecules. acs.org A typical reaction involves reacting 4-(4-bromophenyl)pyridine with a dihaloalkane, such as 1,12-dibromododecane, in acetonitrile (B52724) at elevated temperatures. acs.org

These examples underscore the utility of the bromophenyl-pyridazine scaffold in systematically building complex organic molecules for advanced material applications.

| Coupling Reaction | Precursor Example | Reagents/Catalyst | Product Type |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acid, Pd(PPh₃)₄, K₃PO₄ | Arylated pyrimidines mdpi.com |

| Sonogashira | 4'-(4-bromophenyl)-2,2′:6′,2″-terpyridine | 4-ethynylanisole, Pd(PPh₃)₄/CuI | Terpyridyl-diphenylacetylene hybrid scispace.com |

| Alkylation | 4-(4-bromophenyl)pyridine | 1,12-dibromododecane | Dicationic dumbbell-shaped molecule acs.org |

Exploration as Ligands in Catalysis

The nitrogen atoms within the pyridazine (B1198779) ring possess lone pairs of electrons, making this compound and its derivatives effective ligands for coordinating with metal ions. This ability has led to their exploration in the field of coordination chemistry and catalysis.

Derivatives of this compound can act as multidentate ligands, binding to metal centers to form stable complexes with interesting electrochemical and photochemical properties. jcsp.org.pk

Silver(I) Complexes: The related ligand 4-(4-bromophenyl)-3,6-bis(2-pyridyl)pyridazine reacts with silver(I) triflate to form a dinuclear complex, [Ag₂(3)₂]²⁺. publish.csiro.aupublish.csiro.au In this complex, two ligand molecules coordinate with two silver ions. publish.csiro.au

Iron(II) and Cobalt(II) Complexes: A substituted bipyridine, 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, has been synthesized and used to form complexes with Fe(II) and Co(II). jcsp.org.pk In these octahedral complexes, the ligand acts as a tridentate chelator, binding through two pyridine (B92270) nitrogen atoms and one carboxylic oxygen atom. jcsp.org.pk The Fe(II) complex, in particular, demonstrated reversible electrochromic properties. jcsp.org.pk

Palladium(II) Complexes: The N-(4-bromophenyl)-pyridine-2-carboxamide ligand, which contains a similar structural motif, coordinates with palladium(II) in a bidentate fashion. mdpi.com It forms a 2:1 complex where the ligand binds through the pyridine nitrogen and an amido nitrogen, creating a distorted square-planar geometry around the palladium center. mdpi.comresearchgate.net

The ability of these ligands to stabilize various metal ions in different oxidation states opens up possibilities for their use in catalytic processes and the development of new functional materials. jcsp.org.pkbeilstein-journals.org

Investigation in Supramolecular Chemistry and Self-Assembly Architectures

The non-covalent interactions involving the this compound structure, such as hydrogen bonding, halogen bonding, and π–π stacking, drive its self-assembly into highly ordered supramolecular architectures.

Research has shown that molecules like N-(4-Bromophenyl)pyrazine-2-carboxamide form extensive supramolecular chains in the crystalline state. researchgate.net These assemblies are mediated by C—H⋯O contacts, N⋯Br halogen bonds, and C—Br⋯π interactions. researchgate.net The resulting layers are further stacked via weak π–π interactions between the pyrazine (B50134) and benzene (B151609) rings. researchgate.net

Furthermore, the self-assembly of the related compound 4-[(4-bromophenyl)ethynyl]pyridine on various metal surfaces has been studied at a sub-molecular level. iphy.ac.cnnih.govrsc.org These investigations revealed that the molecule forms different architectures depending on the metallic substrate, including disordered networks on Au(111) and closely stacked Kagome lattices on Ag(111), demonstrating the catalytic role of the metal surface in directing the self-assembly process. iphy.ac.cnnih.govlookchem.com

The this compound moiety and its pyridinium (B92312) derivatives are excellent guest molecules in host-guest chemistry, readily forming inclusion complexes with macrocyclic hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). rsc.orgnih.gov This interaction typically involves the encapsulation of the hydrophobic bromophenyl group within the cavity of the host molecule.

This encapsulation leads to the formation of pseudorotaxanes, which are supramolecular structures where a linear "guest" molecule threads through a cyclic "host" molecule without a covalent bond.

Cyclodextrin-based Pseudorotaxanes: A phosphor group based on 4-(4-bromophenyl)-pyridine was modified onto a β-cyclodextrin (CD-PY). rsc.orgresearchgate.net While this molecule itself has no phosphorescence in an aqueous solution, its complexation with cucurbit rsc.orguril (CB rsc.org) leads to the formation of a CD-PY@CB rsc.org pseudorotaxane, which exhibits significant room-temperature phosphorescence. rsc.orgresearchgate.netresearchgate.net

Cucurbit rsc.orguril-based Complexes: The strong binding affinity between the positively charged pyridinium derivatives of 4-(4-bromophenyl)pyridine and the carbonyl-rich portals of CB rsc.org is a key driver for complex formation. nih.gov Isothermal titration calorimetry (ITC) experiments have measured a very high binding constant of (1.09 ± 0.01) × 10¹² M⁻² for the 1:2 complex between CB rsc.org and a precursor, 1-(3-aminopropyl)-4-(4-bromophenyl)pyridine-1-ium bromide hydrobromide (BrBP-NH₂). nih.gov These host-guest interactions are crucial for creating functional supramolecular assemblies. nih.gov

A fascinating property of this compound derivatives is their ability to exhibit assembly-induced emission (AIE). In this phenomenon, the molecule is non-emissive or weakly emissive when dissolved as a monomer but becomes highly luminescent upon aggregation or assembly.

This effect is prominent in host-guest systems. For example, the complexation of a triazinyl-bridged 4-(4-bromophenyl)-pyridine with CB rsc.org results in a 2:2 quaternary structure that displays a yellow room-temperature phosphorescence (RTP) emission. rsc.org This "assembling-induced emission" arises because the rigid confinement within the supramolecular assembly restricts intramolecular motions (like rotations and vibrations), which would otherwise serve as non-radiative decay pathways for the excited state. rsc.orgnih.gov By suppressing these non-radiative processes, the radiative decay pathway (phosphorescence) is favored, leading to observable emission. nih.gov

Potential in Luminescent and Optoelectronic Materials Research

The inherent structural and electronic features of this compound make it a promising candidate for the development of luminescent and optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs). arborpharmchem.com The dibenzofuran (B1670420) skeleton, when combined with a bromophenyl group, can serve as a core for luminescent materials. arborpharmchem.com The reactive bromine atom allows for the introduction of other specific luminescent groups through coupling reactions, which can be used to optimize the color purity and efficiency of OLED devices. arborpharmchem.com

Hybrids created from precursors like 4'-(4-bromophenyl)-2,2′:6′,2″-terpyridine have been shown to be highly luminescent. scispace.com For example, a terpyridyl-diphenylacetylene fluorophore synthesized from this precursor displays bright blue emission in both solid state and solution, with an exceptionally high fluorescence quantum yield for its molecular class. scispace.com

One of the most researched areas for this compound derivatives is their application in purely organic room-temperature phosphorescence (RTP). nankai.edu.cn Typically, phosphorescence in organic molecules is only observed at cryogenic temperatures because the long-lived triplet excited state is easily quenched by molecular motion and oxygen at room temperature.

Supramolecular strategies have proven effective in overcoming this limitation. By encapsulating a 4-(4-bromophenyl)pyridine-based phosphor within a rigid macrocyclic host, such as CB rsc.org or cyclodextrin, the molecule becomes shielded from quenchers and its intramolecular motions are severely restricted. nih.govrsc.orgnankai.edu.cn

Aqueous RTP: A novel multivalent supramolecular assembly constructed from 4-(4-bromophenyl)pyridine-1-ium bromide modified hyaluronic acid (HABr), cucurbit rsc.orguril (CB rsc.org), and laponite clay can emit purely organic RTP in an aqueous solution. nih.govrsc.orgnankai.edu.cn

Ultralong Lifetime: This particular assembly exhibits an impressively long phosphorescence lifetime of up to 4.79 ms (B15284909) and a phosphorescence quantum yield of up to 3.79% in water. rsc.orgnankai.edu.cn The formation of the assembly enhances the phosphorescence intensity and lifetime significantly compared to the simple HABr/CB rsc.org complex. nankai.edu.cn

These findings highlight a robust strategy for designing water-soluble and biocompatible RTP materials, with potential applications in bioimaging, information encryption, and optical sensing. nankai.edu.cnrsc.org

| System | Host(s) | Key Finding | Phosphorescence Lifetime (ms) |

| CD-PY / CB rsc.org | β-cyclodextrin, Cucurbit rsc.orguril | Formation of pseudorotaxane induces green RTP emission at 510 nm in aqueous solution. rsc.orgresearchgate.netresearchgate.net | N/A |

| HABr / CB rsc.org / Laponite Clay | Hyaluronic Acid, Cucurbit rsc.orguril, Laponite | Multivalent assembly produces ultralong RTP in aqueous solution. nih.govrsc.orgnankai.edu.cn | Up to 4.79 rsc.orgnankai.edu.cn |